Cas no 139996-18-2 (Benzene, 1-bromo-4-(pentylthio)-)
Benzene, 1-bromo-4-(pentylthio)- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-bromo-4-(pentylthio)-
- 1-bromo-4-pentylsulfanylbenzene
- DTXSID40501203
- RUVIDSKMOUKFIY-UHFFFAOYSA-N
- 1-Bromo-4-n-pentylthiobenzene
- 1-BROMO-4-(PENTYLSULFANYL)BENZENE
- 4-n-pentylthiobromobenzene
- A1-05181
- (4-Bromophenyl)(pentyl)sulfane
- SCHEMBL9100085
- 139996-18-2
- 1-bromo-4-(pentylthio)-benzene
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- MDL: MFCD20919683
- Inchi: 1S/C11H15BrS/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9H2,1H3
- InChI Key: RUVIDSKMOUKFIY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)SCCCCC
Computed Properties
- Exact Mass: 258.00785
- Monoisotopic Mass: 258.00778g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 25.3Ų
Experimental Properties
- PSA: 0
Benzene, 1-bromo-4-(pentylthio)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429587-1g |
1-Bromo-4-n-pentylthiobenzene; . |
139996-18-2 | 1g |
€1285.20 | 2025-04-21 |
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Benzene, 1-bromo-4-(pentylthio)- Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Benzene, 1-bromo-4-(pentylthio)-
1-Bromo-4-(Pentylthio)benzene (CAS No. 139996-18-2): A Comprehensive Overview
1-Bromo-4-(pentylthio)benzene (CAS No. 139996-18-2) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as Benzene, 1-bromo-4-(pentylthio)-, is characterized by its unique bromo and pentylthio substituents, which confer it with a range of chemical properties and potential applications.
The molecular structure of 1-bromo-4-(pentylthio)benzene consists of a benzene ring with a bromine atom at the 1-position and a pentylthio group at the 4-position. The bromine substituent is an excellent leaving group, making this compound a valuable starting material for various synthetic transformations. The pentylthio group, on the other hand, imparts sulfur-based reactivity and can participate in sulfur-mediated reactions.
In recent years, 1-bromo-4-(pentylthio)benzene has been extensively studied for its potential in the synthesis of bioactive molecules and functional materials. One notable application is in the development of sulfur-containing pharmaceuticals. Sulfur atoms are common in many biologically active compounds due to their ability to form stable bonds and participate in various biological processes. The pentylthio group in 1-bromo-4-(pentylthio)benzene can be readily modified to introduce additional functional groups, making it a useful intermediate in the synthesis of drugs with improved pharmacological properties.
Research has also explored the use of 1-bromo-4-(pentylthio)benzene in the synthesis of conjugated polymers and organic semiconductors. These materials are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the bromine substituent allows for efficient cross-coupling reactions, which are essential for constructing complex polymer architectures with tailored electronic properties.
The synthetic versatility of 1-bromo-4-(pentylthio)benzene is further highlighted by its use in click chemistry reactions. Click chemistry is a concept that emphasizes the use of modular, high-yielding reactions to construct complex molecules from simple building blocks. The bromine atom in 1-bromo-4-(pentylthio)benzene can be converted into various functional groups through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Stille coupling. These reactions enable the rapid assembly of complex molecular frameworks with high precision and efficiency.
In addition to its synthetic applications, 1-bromo-4-(pentylthio)benzene has been investigated for its biological activity. Studies have shown that compounds containing sulfur-based substituents can exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The pentylthio group in 1-bromo-4-(pentylthio)benzene can be modified to introduce additional functionalities that enhance these biological properties. For example, derivatives of this compound have been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation.
The physical properties of 1-bromo-4-(pentylthio)benzene, such as its melting point, boiling point, and solubility, are important considerations for its handling and storage. This compound is typically supplied as a liquid or solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetone, and ethanol. Proper storage conditions are essential to maintain its stability and purity.
Safety is a critical aspect when working with any chemical compound. While 1-bromo-4-(pentylthio)benzene is not classified as a hazardous material under current regulations, it is important to handle it with appropriate precautions to ensure safety. This includes using personal protective equipment (PPE), working in well-ventilated areas, and following standard laboratory safety protocols.
In conclusion, 1-bromo-4-(pentylthio)benzene (CAS No. 139996-18-2) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of bromo and pentylthio substituents makes it an invaluable building block for the development of bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.
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